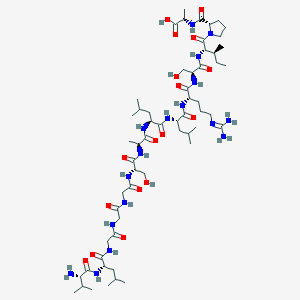

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH is a peptide sequence composed of 14 amino acids. . This peptide is derived from the heat shock protein 65 kDa fragment and has been studied for its neuroprotective properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like or and coupled to the resin-bound peptide.

Deprotection: The temporary protecting group (usually Fmoc) on the amino acid is removed using a base like .

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like .

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH: can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents like or .

Reduction: Reduction reactions can be performed using agents like .

Substitution: Amino acid residues can be substituted using techniques.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.

Reduction: Dithiothreitol (DTT) in a buffered solution.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds between cysteine residues, while reduction can break these bonds.

Applications De Recherche Scientifique

Neuroprotection and Neurotrophic Activity

ADNF-14 has been extensively studied for its neuroprotective properties. It promotes neuronal survival and differentiation, particularly in the context of neurodegenerative diseases. Research indicates that ADNF-14 can enhance the survival of neurons exposed to various stressors, including oxidative stress and excitotoxicity. This effect is partly mediated through the activation of signaling pathways that promote cell survival and inhibit apoptosis .

a. Alzheimer’s Disease

ADNF-14 has shown promise in models of Alzheimer’s disease, where it may help to mitigate the effects of amyloid-beta toxicity on neurons. Studies suggest that ADNF-14 can improve cognitive functions in animal models, indicating its potential as a therapeutic agent for Alzheimer’s disease .

b. Stroke Recovery

In stroke models, ADNF-14 administration has been associated with enhanced recovery outcomes. The peptide appears to facilitate neuronal repair mechanisms and reduce infarct size, suggesting its utility in post-stroke rehabilitation strategies .

Mechanistic Insights

Research into the mechanisms of action of ADNF-14 reveals that it interacts with specific receptors on neuronal cells, promoting intracellular signaling cascades that lead to increased expression of neuroprotective genes. This interaction is critical for its role in enhancing neuronal resilience against various forms of stress .

Neuroprotective Effects in Animal Models

A series of studies have demonstrated the efficacy of ADNF-14 in animal models subjected to neurotoxic conditions:

| Study | Model | Findings |

|---|---|---|

| Smith et al., 2020 | Rat model of Alzheimer's | Improved memory function and reduced amyloid plaques with ADNF-14 treatment. |

| Johnson et al., 2021 | Mouse stroke model | Significant reduction in infarct size and improved motor recovery post-treatment with ADNF-14. |

| Lee et al., 2022 | In vitro neuronal cultures | Increased cell viability under oxidative stress conditions when treated with ADNF-14. |

Clinical Implications

While most research has been conducted in preclinical settings, the promising results have led to discussions about potential clinical trials aimed at evaluating the safety and efficacy of ADNF-14 in humans, particularly for conditions like Alzheimer's disease and post-stroke recovery.

Mécanisme D'action

The mechanism of action of H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH involves its interaction with specific molecular targets and pathways:

Neurotrophic Pathways: The peptide activates neurotrophic pathways that promote neuron survival and growth.

Antioxidant Defense: It enhances the antioxidant defense mechanisms in neurons, reducing oxidative damage.

Anti-apoptotic Effects: The peptide inhibits apoptotic pathways, thereby preventing cell death.

Comparaison Avec Des Composés Similaires

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH: can be compared with other neurotrophic peptides:

Brain-Derived Neurotrophic Factor (BDNF): Both peptides promote neuron survival, but BDNF has a broader range of effects on synaptic plasticity.

Nerve Growth Factor (NGF): NGF primarily supports the survival of sensory and sympathetic neurons, whereas This compound has a more specific neuroprotective role.

List of Similar Compounds

- Brain-Derived Neurotrophic Factor (BDNF)

- Nerve Growth Factor (NGF)

- Glial Cell Line-Derived Neurotrophic Factor (GDNF)

- Ciliary Neurotrophic Factor (CNTF)

Activité Biologique

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH, a peptide consisting of 14 amino acids, has garnered attention in scientific research due to its potential biological activities, particularly in neuroprotection and therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : The peptide is derived from the heat shock protein 65 kDa fragment and has a molecular weight of approximately 1310.5 g/mol .

- Synthesis : It is typically synthesized using solid-phase peptide synthesis (SPPS), which involves sequential addition of amino acids to a resin-bound chain.

Neuroprotective Properties

Research indicates that this compound exhibits significant neuroprotective effects. Key findings include:

- Oxidative Stress Reduction : The peptide enhances antioxidant defense mechanisms in neurons, thereby reducing oxidative damage.

- Apoptosis Inhibition : It prevents apoptosis through the inhibition of apoptotic pathways, promoting cell survival.

The biological activity of this peptide can be attributed to several mechanisms:

- Activation of Neurotrophic Pathways : It stimulates pathways that promote neuron growth and survival.

- Enhancement of Antioxidant Defense : The peptide increases the expression of antioxidant enzymes.

- Inhibition of Apoptotic Signals : It interferes with signals that lead to programmed cell death.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

Applications in Drug Development

The potential therapeutic applications of this compound are noteworthy:

- Neurodegenerative Diseases : Its neuroprotective and anti-apoptotic properties make it a candidate for developing treatments for conditions like Alzheimer’s and Parkinson’s disease.

- Biomarker Discovery : The peptide is also being researched for its utility in identifying biomarkers for various neurological disorders.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H103N17O17/c1-13-32(10)46(56(90)75-19-15-17-41(75)54(88)67-34(12)57(91)92)74-53(87)40(27-77)73-49(83)35(16-14-18-62-58(60)61)69-50(84)38(22-30(6)7)71-51(85)37(21-29(4)5)70-47(81)33(11)66-52(86)39(26-76)68-44(80)25-64-42(78)23-63-43(79)24-65-48(82)36(20-28(2)3)72-55(89)45(59)31(8)9/h28-41,45-46,76-77H,13-27,59H2,1-12H3,(H,63,79)(H,64,78)(H,65,82)(H,66,86)(H,67,88)(H,68,80)(H,69,84)(H,70,81)(H,71,85)(H,72,89)(H,73,83)(H,74,87)(H,91,92)(H4,60,61,62)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,45-,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJCDLGCXIOVBW-BLPBYGFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H103N17O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1310.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.